molecular formula C10H15BrN2 B3167115 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine CAS No. 91716-18-6

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine

Cat. No. B3167115
CAS RN: 91716-18-6
M. Wt: 243.14 g/mol
InChI Key: NEPCVZOOLZDMQJ-UHFFFAOYSA-N
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Description

4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine is a chemical compound with the molecular formula C10H15BrN2 . It is used as a precursor in the production of tetra-dentate unsymmetrical Schiff base .


Synthesis Analysis

4-Bromo-1,2-diaminobenzene can be obtained from 1,2-diaminobenzene via acetylation followed by bromination and alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two amine groups (NH2) and a bromine atom (Br) attached to it .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

4-Bromo-o-phenylenediamine derivatives have been synthesized via microwave irradiation, leading to benzimidazole derivatives containing imine functions. Some of these synthesized compounds showed moderate antimicrobial activity against tested organisms, highlighting their potential in developing new antimicrobial agents (Kahveci et al., 2014).

Novel Method for Compound Reduction

A new and practical method for reducing 2,1,3-benzothiadiazoles to 1,2-benzenediamines using magnesium and methanol was described. This method tolerates sensitive functional groups such as bromo, chloro, cyano, and ester, providing a useful tool for synthesizing various benzenediamine derivatives (Prashad et al., 2001).

Capillary Zone Electrophoresis for Separation

The separation and migration behavior of benzendiamines, including 1,2-benzenediamines, were studied using capillary zone electrophoresis. Optimal separation conditions varied based on the compound class, demonstrating the technique's versatility in analyzing such compounds (Lin & Chen, 2000).

Condensation Reactions for Benzimidazole Derivatives

N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imid-azol-2-yl)benzeneamine was synthesized through condensation reactions, resulting in benzimidazole derivatives. Crystallographic studies and initial biological screenings of these compounds were performed, indicating their potential for further pharmacological exploration (Dziełak et al., 2018).

Molecular Geometry and Self-Aggregation

Studies on ethylenediamine-N,N,N',N'-tetraamides derivatives, including those with bromophenyl groups, have shown variations in molecular and supramolecular geometries based on substituents. This research provides insight into the influence of substituents on compound properties, with potential applications in material science and molecular engineering (Rajput et al., 2007).

Safety and Hazards

While specific safety data for 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine is not available, similar compounds such as 4-Bromo-N,N-dimethylaniline are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-1-N,1-N-diethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPCVZOOLZDMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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